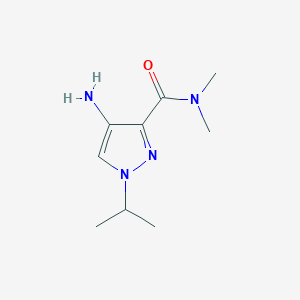

4-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,N-dimethyl-1-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-6(2)13-5-7(10)8(11-13)9(14)12(3)4/h5-6H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEJLXYACHOVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

Isopropyl and Dimethyl Substitution: The isopropyl and dimethyl groups are introduced through alkylation reactions, using reagents such as isopropyl halides and dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Catalysts: Catalysts like palladium or copper may be used to facilitate certain steps in the synthesis, particularly in alkylation reactions.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-3-carboxamide is with a molecular weight of 154.17 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Medicinal Applications

1. Anticancer Research:

Recent studies have focused on the synthesis of pyrazole derivatives as potential anticancer agents. For instance, compounds derived from the pyrazole scaffold, including this compound, have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In particular, derivatives have shown promise as selective inhibitors against CDK2, which is often overexpressed in various cancers .

2. Kinase Inhibition:

The compound has been explored for its potential as a RET kinase inhibitor. RET kinase is implicated in several cancers, including thyroid and lung cancers. A study identified a related pyrazole derivative that displayed high potency against RET mutants, indicating that modifications to the pyrazole structure can enhance its selectivity and efficacy against specific cancer types .

3. Antimicrobial Activity:

Research has demonstrated that pyrazole derivatives exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been investigated, with findings suggesting that structural modifications can enhance its effectiveness against various microbial strains .

Agricultural Applications

1. Herbicide Development:

The pyrazole framework has been utilized in the design of herbicides due to its ability to inhibit specific enzymes in plants. Recent advances have shown that certain pyrazole derivatives can effectively control weed growth by targeting the enzyme pathways involved in plant metabolism .

2. Plant Growth Regulators:

Compounds related to this compound have been studied for their roles as plant growth regulators. These compounds can influence plant development and yield by modulating hormonal pathways within plants .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that are crucial for biological processes.

Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-3-Carboxamide Derivatives

The biological and physicochemical properties of pyrazole-3-carboxamides are highly dependent on substituent variations. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Substituent-Driven Pharmacological Differences

- Amino Group at Position 4: The 4-amino group in the target compound enhances hydrogen-bonding interactions with biological targets, such as kinase ATP-binding pockets, compared to non-amino analogs. This feature is absent in the hydroxamic acid derivative (Table 1, Row 2), which instead employs a benzyl-hydroxy group for metalloenzyme inhibition .

- Isopropyl vs. However, phenyl groups may enhance π-π stacking in hydrophobic binding pockets.

- N,N-Dimethyl Carboxamide : This group increases lipophilicity (LogP ~1.8) relative to hydroxylamine-derived carboxamides (LogP ~3.2), favoring passive diffusion across cell membranes.

Biological Activity

4-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-3-carboxamide (CAS No. 2101198-41-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 196.254 g/mol. Its structure includes an amino group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit a range of biological activities:

- Antitumor Activity : Pyrazole derivatives have been studied for their anticancer properties against various cancer cell lines.

- Anti-inflammatory Effects : These compounds also show potential in modulating inflammatory pathways.

- Enzyme Inhibition : Many pyrazoles function as inhibitors of key enzymes involved in cancer progression.

Antitumor Activity

Recent studies highlight the effectiveness of this compound against cancer cell lines. For instance, it has been screened against MCF7 (breast cancer), A549 (lung cancer), and SF-268 (central nervous system cancer) cell lines.

Table 1: Antitumor Activity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

Anti-inflammatory Activity

Pyrazole derivatives have also been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX). This inhibition can reduce the production of pro-inflammatory mediators.

The biological activities of this compound are believed to stem from its interaction with specific molecular targets:

- Cyclin-dependent Kinases (CDKs) : Some pyrazoles act as inhibitors of CDKs, which are crucial for cell cycle regulation.

- Aurora Kinases : Inhibition of these kinases can lead to mitotic arrest in cancer cells.

Table 2: Enzyme Inhibition Data

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A compound similar to this compound exhibited significant cytotoxicity with an IC50 value lower than that of traditional chemotherapeutics.

- Inflammation Model : In vivo studies demonstrated reduced inflammation markers in animal models treated with pyrazole derivatives, suggesting therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-3-carboxamide, and how can purity be maximized?

- Methodology : The compound is typically synthesized via multi-step reactions starting with 4-amino-1H-pyrazole-3-carboxamide derivatives. A common approach involves alkylation using isopropyl halides in the presence of dimethylamine under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) are critical to minimize side products like N-overalkylation. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Isopropyl bromide, DMF, 70°C | 65–75 | 90% |

| Purification | Ethanol/water recrystallization | 60–65 | 98% |

Q. How can the structural integrity and stability of this compound be assessed under varying experimental conditions?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., isopropyl group at N1, dimethylamide at C3). Key signals: δ 1.4 ppm (isopropyl CH₃), δ 3.0 ppm (N,N-dimethyl) .

- HPLC-MS : Monitors degradation under stress conditions (e.g., pH 2–12, 40–60°C). Stability data shows decomposition >10% at pH <2 (hydrolysis of carboxamide) and >60°C (pyrazole ring rearrangement) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity) of this compound?

- Hypothesis Testing : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, co-solvents like DMSO). For example, in kinase inhibition assays, DMSO >1% can denature proteins, leading to false negatives. Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Structural Modifications : Introduce substituents (e.g., fluorination at C5) to enhance target engagement. Compare IC₅₀ values across derivatives:

| Derivative | Substituent | IC₅₀ (μM) |

|---|---|---|

| Parent | None | >100 |

| 5-Fluoro | F at C5 | 12.3 |

| 5-Nitro | NO₂ at C5 | 8.7 |

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For kinases, the pyrazole core often occupies the ATP-binding pocket, with the isopropyl group enhancing hydrophobic interactions.

- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS). Key metrics: RMSD <2 Å (protein-ligand complex), hydrogen bond retention >70% .

- Validation : Compare computational predictions with crystallography data (if available) or mutagenesis studies (e.g., Ala scanning of binding site residues) .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

- DoE Approach : Use factorial design to vary substituents (e.g., alkyl chain length, electron-withdrawing groups) and measure effects on logP, solubility, and bioactivity. Example factors:

| Factor | Levels |

|---|---|

| R1 (N-alkyl) | Isopropyl, tert-butyl |

| R2 (C3) | Dimethylamide, morpholine |

| Solvent | DMSO, EtOH |

- Data Analysis : Multivariate regression identifies critical parameters (e.g., lipophilicity vs. IC₅₀ correlation). For instance, logP >2.5 correlates with improved membrane permeability but reduced aqueous solubility .

Specialized Methodological Considerations

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Formulation Strategies :

- Use co-solvents (e.g., 10% PEG-400) or cyclodextrin-based encapsulation.

- Synthesize prodrugs (e.g., phosphate esters at C4-amino group) to enhance hydrophilicity .

Q. What mechanistic insights explain its variable efficacy in cancer vs. inflammatory models?

- Pathway Analysis : Transcriptomics (RNA-seq) of treated cells reveals differential regulation of NF-κB (inflammation) vs. PI3K/Akt (proliferation). For example, >2-fold downregulation of TNF-α in macrophages vs. <1.5-fold change in cancer cells .

- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected targets (e.g., COX-2 or EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.